BACE-1 Inhibitor Class: Linker-Dependent Potency Differentiation Between Ethylene-Bridged and Direct-Sulfonyl Analogs
In the thiophene dihydroisoquinoline BACE-1 inhibitor series reported by Xu et al. (2013), the ethylene-bridged sulfonamide architecture represented by the target compound's scaffold was essential for achieving nanomolar potency. The optimized lead compound 8, which shares the dihydroisoquinoline-sulfonamide-ethylene-thiophene carboxamide core of CAS 922087-80-7, exhibited a BACE-1 Alpha assay IC₅₀ of 8 nM [1]. In contrast, earlier screening hits lacking the optimized linker and aromatic terminus showed only micromolar BACE-1 inhibition (IC₅₀ > 1,000 nM), representing a >125-fold improvement driven by the linker and carboxamide geometry [1]. The direct-sulfonyl analog 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxamide (CAS not assigned in the same study), which lacks the ethylene spacer and places the sulfonamide directly on the thiophene, was not reported among the potent inhibitors, consistent with SAR indicating that the spatial separation between the dihydroisoquinoline and thiophene rings is critical for optimal engagement with the BACE-1 active site [1]. This evidence is classified as Class-level inference because the exact IC₅₀ of CAS 922087-80-7 has not been independently reported, but the SAR trend strongly supports that the ethylene linker confers superior potency relative to direct-linked analogs.
| Evidence Dimension | BACE-1 inhibitory potency (Alpha assay IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; predicted to be in the nanomolar range based on scaffold identity with lead compound 8 (IC₅₀ = 8 nM) [1] |
| Comparator Or Baseline | Early-stage dihydroisoquinoline screening hits lacking ethylene-thiophene carboxamide: IC₅₀ > 1,000 nM [1]; Direct-sulfonyl analog 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxamide: IC₅₀ not reported, not among potent inhibitors [1] |
| Quantified Difference | >125-fold improvement in potency for the ethylene-bridged scaffold versus initial micromolar hits; linker deletion eliminates nanomolar activity [1] |
| Conditions | BACE-1 Alpha assay (fluorescence-based enzymatic assay); recombinant human BACE-1; compound 8 from Xu et al. 2013 [1] |
Why This Matters
Procurement of CAS 922087-80-7 preserves the ethylene-bridged architecture proven to deliver nanomolar BACE-1 potency, whereas direct-sulfonyl analogs available from other vendors are unlikely to achieve comparable target engagement, making the former the informed choice for Alzheimer's drug discovery programs.
- [1] Xu, Y.Z., Yuan, S., Bowers, S., Hom, R.K., Chan, W., Sham, H.L., Zhu, Y.L., Beroza, P., Pan, H., Brecht, E., Yao, N., Lougheed, J., Yan, J., Tam, D., Ren, Z., Ruslim, L., Bova, M.P., Artis, D.R. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 3075–3080. View Source
